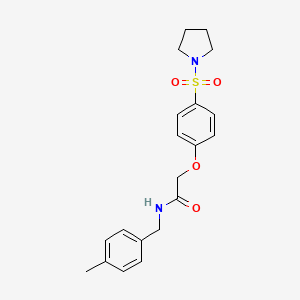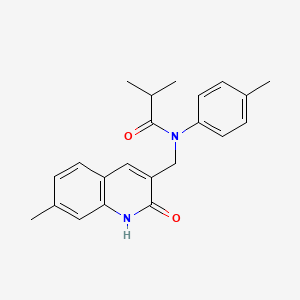
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as HMQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMQP belongs to the family of quinoline derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the inhibition of various enzymes and proteins involved in cellular processes. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide also inhibits the activity of tubulin, a protein involved in cell division. By inhibiting these enzymes and proteins, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide disrupts cellular processes, leading to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide exhibits various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to induce apoptosis in cancer cells by activating caspase enzymes. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the growth of various bacteria and parasites, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its high potency and specificity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide exhibits a strong and specific inhibitory effect on various enzymes and proteins, making it a valuable tool for studying cellular processes. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its potential toxicity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to exhibit cytotoxic effects on normal cells, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is to investigate the potential therapeutic applications of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in other fields of medicine, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective derivatives of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide that exhibit fewer toxic effects on normal cells. Additionally, further studies are needed to elucidate the exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with N-propylbenzamide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide through further chemical reactions.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and infectious diseases. Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide exhibits anti-tumor activity by inducing apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has shown promising results in the treatment of infectious diseases, such as tuberculosis and malaria.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-11-23(21(25)16-7-5-4-6-8-16)14-18-13-17-12-15(2)9-10-19(17)22-20(18)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUNRCWCLXSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)

![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)






![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)